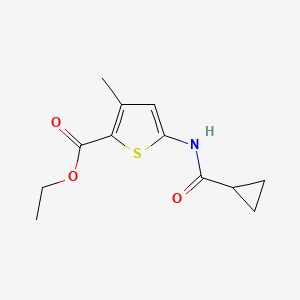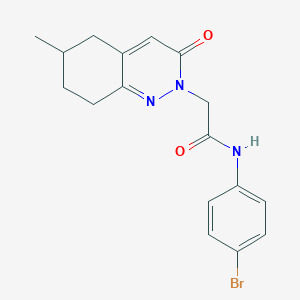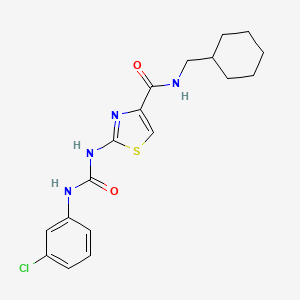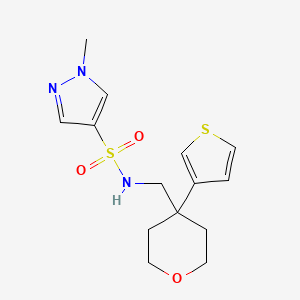![molecular formula C16H12FN3OS B2836775 2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 310415-99-7](/img/structure/B2836775.png)
2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide” is a chemical compound . It is a crucial building block for many drug candidates . The compound is structurally similar to paracetamol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzamides has been achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation . In another study, a continuous flow microreactor system was developed to synthesize N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using X-ray diffraction (XRD) at 295 K . Theoretical evaluations of the properties performed by the DFT/B3LYP/ (6-311G (d,p) showed good agreement with the experimental values .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride has been reported . The reaction process involves parallel by-products and serial by-products, making the selective monoacylation process relatively complicated .Applications De Recherche Scientifique
Antimicrobial Applications
Research into compounds structurally similar to 2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has shown promising antimicrobial properties. For instance, the study on "Microwave induced synthesis of fluorobenzamides containing thiazole and thiazolidine as promising antimicrobial analogs" by Desai et al. (2013) discusses the synthesis and antimicrobial screening of fluorinated benzamides. These compounds demonstrated significant activity against various bacterial and fungal strains, highlighting the role of the fluorine atom in enhancing antimicrobial effectiveness (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013).
Anticancer Research
The field of anticancer drug development has also seen contributions from studies on fluorinated thiadiazoles and benzamides. The work by Ravinaik et al. (2021) on "Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides" explores the synthesis of compounds for evaluating anticancer activity against several cancer cell lines. This research indicates that structural modifications to benzamides can lead to compounds with promising anticancer activities, suggesting a potential research avenue for the query compound (Ravinaik, B., et al., 2021).
Material Science and Photophysical Properties
In the realm of material science, compounds containing benzamide and thiadiazole units have been investigated for their photophysical properties. The study "Novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles: Synthesis and fluorescence characteristics" by Zhang et al. (2017) presents the synthesis of benzamide derivatives with exceptional fluorescence properties. These findings are relevant to the development of fluorescent dyes and materials for electronic applications, illustrating the versatility of fluorinated benzamides in scientific research (Zhang, K., et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide are currently unknown
Mode of Action
It is known that compounds with a thiadiazole ring, like this one, often interact with their targets through non-covalent interactions such as hydrogen bonding and van der waals forces .
Biochemical Pathways
It’s worth noting that thiadiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound could potentially interact with multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Given the diverse biological activities associated with thiadiazole derivatives, it’s plausible that the compound could have multiple effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-fluoro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c1-10-5-4-6-11(9-10)15-19-20-16(22-15)18-14(21)12-7-2-3-8-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMGLTBSFNWOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2836692.png)


![(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2836695.png)





![1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2836708.png)
![N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B2836710.png)

![2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2836712.png)
![N-[5-({[(4-bromophenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2836714.png)
